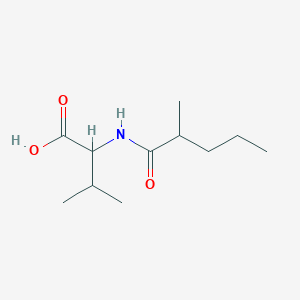
3-Methyl-2-(2-methylpentanamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-methylpentanamido)butanoic acid, also known as HMB, is a metabolite of the branched-chain amino acid leucine. HMB has been studied for its potential benefits in muscle growth, exercise performance, and recovery.
Wirkmechanismus
3-Methyl-2-(2-methylpentanamido)butanoic acid is thought to work by reducing muscle protein breakdown and increasing protein synthesis, thereby promoting muscle growth and repair. 3-Methyl-2-(2-methylpentanamido)butanoic acid may also have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on muscle function and recovery.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylpentanamido)butanoic acid has been shown to increase muscle protein synthesis and decrease muscle protein breakdown in both animal and human studies. 3-Methyl-2-(2-methylpentanamido)butanoic acid may also improve muscle function and reduce muscle damage and soreness following exercise. Additionally, 3-Methyl-2-(2-methylpentanamido)butanoic acid may have beneficial effects on immune function and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 3-Methyl-2-(2-methylpentanamido)butanoic acid in the laboratory is that it is a well-characterized compound with established methods for synthesis and analysis. However, one limitation is that 3-Methyl-2-(2-methylpentanamido)butanoic acid may have different effects in different species, and its effects may be influenced by factors such as age, sex, and diet.
Zukünftige Richtungen
Future research on 3-Methyl-2-(2-methylpentanamido)butanoic acid may explore its potential benefits for various populations, including older adults, individuals with chronic diseases, and elite athletes. Additionally, research may investigate the optimal dosing and timing of 3-Methyl-2-(2-methylpentanamido)butanoic acid supplementation, as well as potential interactions with other nutrients and supplements. Finally, research may investigate the mechanisms underlying the effects of 3-Methyl-2-(2-methylpentanamido)butanoic acid on muscle function and recovery.
Synthesemethoden
3-Methyl-2-(2-methylpentanamido)butanoic acid can be synthesized from the amino acid leucine through a series of enzymatic reactions in the liver. Alternatively, 3-Methyl-2-(2-methylpentanamido)butanoic acid can be synthesized chemically using various methods, including reaction of 2-ketoisocaproic acid with isobutylamine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-methylpentanamido)butanoic acid has been studied extensively in the field of sports nutrition and exercise science. Research has shown that 3-Methyl-2-(2-methylpentanamido)butanoic acid supplementation may improve muscle mass and strength, reduce muscle damage and soreness, and enhance exercise performance in athletes and physically active individuals.
Eigenschaften
IUPAC Name |
3-methyl-2-(2-methylpentanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-8(4)10(13)12-9(7(2)3)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRWCVGXHEGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-methylpentanamido)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)



![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)